N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a pyrrole group, an ethyl chain, and a chlorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a nucleophilic substitution reaction, where a pyrrole derivative reacts with the pyridazine core.
Attachment of the Ethyl Chain: The ethyl chain is added through an alkylation reaction, often using an ethyl halide in the presence of a base.
Formation of the Chlorophenyl Acetamide Moiety: This step involves the acylation of the amine group with 4-chlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring, potentially forming N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, leading to dihydropyridazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide: Lacks the chlorophenyl group, which may alter its biological activity.
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide: Contains a fluorophenyl group instead of a chlorophenyl group, potentially affecting its reactivity and pharmacological properties.
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-5-3-14(4-6-15)13-18(25)21-10-9-20-16-7-8-17(23-22-16)24-11-1-2-12-24/h1-8,11-12H,9-10,13H2,(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXGCAESYBXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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